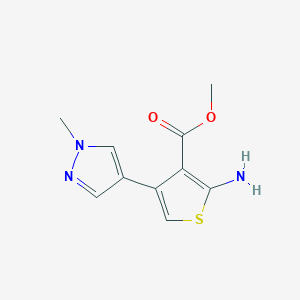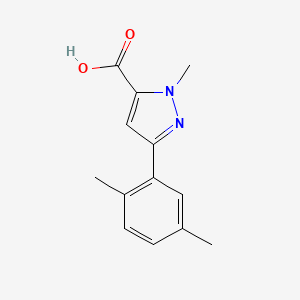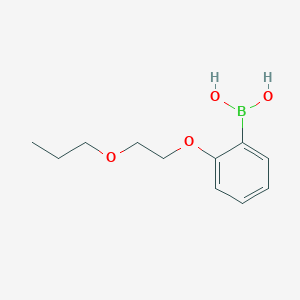
2-(2-Propoxyethoxy)phenylboronic acid
Descripción general
Descripción
“2-(2-Propoxyethoxy)phenylboronic acid” is a chemical compound with the molecular formula C11H17BO4 . It has a molecular weight of 224.06 . This compound is typically stored in an inert atmosphere and under -20°C .
Synthesis Analysis
While specific synthesis methods for “2-(2-Propoxyethoxy)phenylboronic acid” were not found, boronic acids are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the use of organoboron reagents, which could potentially include “2-(2-Propoxyethoxy)phenylboronic acid”.
Molecular Structure Analysis
The InChI code for “2-(2-Propoxyethoxy)phenylboronic acid” is 1S/C11H17BO4/c1-2-7-15-8-9-16-11-6-4-3-5-10 (11)12 (13)14/h3-6,13-14H,2,7-9H2,1H3 .
Chemical Reactions Analysis
Boronic acids, including “2-(2-Propoxyethoxy)phenylboronic acid”, are known to participate in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of chemically differentiated fragments with a metal catalyst .
Physical And Chemical Properties Analysis
“2-(2-Propoxyethoxy)phenylboronic acid” is a solid compound . It is typically stored in an inert atmosphere and under -20°C .
Aplicaciones Científicas De Investigación
Catalysis in Organic Synthesis 2-(2-Propoxyethoxy)phenylboronic acid and its derivatives are utilized in catalysis for organic synthesis. For instance, 2,4-Bis(trifluoromethyl)phenylboronic acid, a related compound, has been shown to be an effective catalyst in dehydrative amidation between carboxylic acids and amines, critical for α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018). Similarly, phenylboronic acid itself catalyzes the synthesis of 2-(2-hydroxyphenyl)benzoxazole derivatives from salicylaldehydes and o-aminophenols, characterized by mild conditions and high purity products (López-Ruiz et al., 2011).
Advances in Bio-Applications Phenylboronic acid-decorated polymeric nanomaterials, a category that includes derivatives like 2-(2-Propoxyethoxy)phenylboronic acid, have found significant use in diagnostic and therapeutic applications. These materials interact with polyols, including sugars and diphenols, offering potential in drug delivery systems and biosensors (Lan & Guo, 2019).
Antibacterial Activity Studies on (trifluoromethoxy)phenylboronic acids, structurally similar to 2-(2-Propoxyethoxy)phenylboronic acid, have revealed interesting antimicrobial and spectroscopic properties. Their antibacterial potency against Escherichia coli and Bacillus cereus was particularly noted (Adamczyk-Woźniak et al., 2021).
Glucose-Responsive Systems Phenylboronic acid-based materials, including its derivatives, are widely used in the construction of glucose-responsive systems, particularly for insulin delivery. This involves nanogels, micelles, and mesoporous silica nanoparticles, demonstrating the versatility of these compounds in responsive drug delivery applications (Ma & Shi, 2014).
Solid-State Chemistry Phenylboronic acid, closely related to 2-(2-Propoxyethoxy)phenylboronic acid, has been used in solid-state chemistry for the protection of various compounds. This includes reactions with diamines, anthranilic acid, diols, and polyols to form cyclic phenylboronic amides or esters (Kaupp, Naimi-Jamal, & Stepanenko, 2003).
Mecanismo De Acción
Target of Action
The primary targets of 2-(2-Propoxyethoxy)phenylboronic acid are chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This compound is used in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
2-(2-Propoxyethoxy)phenylboronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new bonds, contributing to the success of the SM coupling reaction .
Biochemical Pathways
The biochemical pathways affected by 2-(2-Propoxyethoxy)phenylboronic acid are primarily related to carbon–carbon bond formation via the SM coupling reaction . The downstream effects of this pathway involve the synthesis of a wide range of organic compounds .
Pharmacokinetics
Boronic acids, in general, are known for their stability and ease of handling, which suggests that they may have favorable absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The molecular and cellular effects of 2-(2-Propoxyethoxy)phenylboronic acid’s action are largely related to its role in the SM coupling reaction . By facilitating the formation of carbon–carbon bonds, this compound contributes to the synthesis of a variety of organic compounds .
Action Environment
The action, efficacy, and stability of 2-(2-Propoxyethoxy)phenylboronic acid can be influenced by various environmental factors. For instance, the SM coupling reaction in which this compound is used is known for its mild and functional group tolerant reaction conditions . Therefore, the reaction environment can significantly impact the action of 2-(2-Propoxyethoxy)phenylboronic acid.
Safety and Hazards
Propiedades
IUPAC Name |
[2-(2-propoxyethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO4/c1-2-7-15-8-9-16-11-6-4-3-5-10(11)12(13)14/h3-6,13-14H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHALCPBCKBNLFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCCOCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Propoxyethoxy)phenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



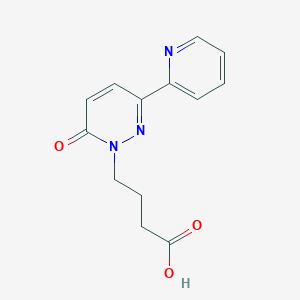



![2-chloro-N-{[4-(2-methoxyethoxy)phenyl]methyl}acetamide](/img/structure/B1422008.png)
![Pyrazolo[1,5-A]pyridin-7-ylmethanamine](/img/structure/B1422009.png)

![[3-(Tert-butoxy)phenyl]methanamine](/img/structure/B1422017.png)
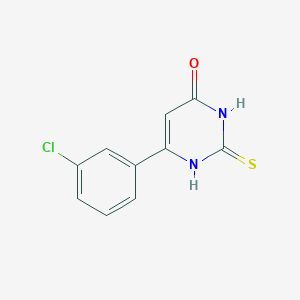
![3-[(Cyclohexanesulfonyl)methyl]aniline](/img/structure/B1422019.png)

